molecular formula C18H17FN2O2S B2700779 N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-methyl-5-(methylsulfanyl)benzamide CAS No. 1796921-20-4

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-methyl-5-(methylsulfanyl)benzamide

Cat. No.: B2700779
CAS No.: 1796921-20-4
M. Wt: 344.4
InChI Key: YYRFOXBNPORTSE-UHFFFAOYSA-N
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Description

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-methyl-5-(methylsulfanyl)benzamide is a complex organic compound that belongs to the class of azetidinones This compound is characterized by the presence of a 4-fluorophenyl group, an oxoazetidinyl moiety, and a methylsulfanyl-substituted benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-methyl-5-(methylsulfanyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between a β-lactam and a suitable alkene or alkyne.

    Introduction of the 4-Fluorophenyl Group: This step involves the nucleophilic substitution of a halogenated precursor with a 4-fluorophenyl nucleophile.

    Attachment of the Benzamide Moiety: The final step includes the coupling of the azetidinone intermediate with 2-methyl-5-(methylsulfanyl)benzoic acid under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for the cycloaddition step, high-throughput screening for optimal reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-methyl-5-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the azetidinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxyl-substituted azetidinone.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-methyl-5-(methylsulfanyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Pharmaceutical Development: Investigated as a lead compound for the development of new therapeutic agents.

    Industrial Applications: Utilized in the synthesis of complex organic molecules and as a building block in drug discovery.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-methyl-5-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-chlorophenyl)-2-oxoazetidin-3-yl]-2-methyl-5-(methylsulfanyl)benzamide
  • N-[1-(4-bromophenyl)-2-oxoazetidin-3-yl]-2-methyl-5-(methylsulfanyl)benzamide
  • N-[1-(4-methylphenyl)-2-oxoazetidin-3-yl]-2-methyl-5-(methylsulfanyl)benzamide

Uniqueness

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-methyl-5-(methylsulfanyl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and overall efficacy compared to its analogs with different substituents.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-methyl-5-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S/c1-11-3-8-14(24-2)9-15(11)17(22)20-16-10-21(18(16)23)13-6-4-12(19)5-7-13/h3-9,16H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRFOXBNPORTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SC)C(=O)NC2CN(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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